Tyrosyl-alanyl-phenylalanyl-glycine

Opioid Receptor Binding Structure-Activity Relationship Peptide Pharmacology

Tyrosyl-alanyl-phenylalanyl-glycine (Tyr-Ala-Phe-Gly, YAFG) is the N-terminal tetrapeptide fragment of the highly potent mu-opioid heptapeptide dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2). Classified under opioid oligopeptides, this compound contains the pharmacologically critical 'message domain' of dermorphin but terminates as a free acid rather than the extended C-terminal amide.

Molecular Formula C23H28N4O6
Molecular Weight 456.5 g/mol
CAS No. 78700-74-0
Cat. No. B13799145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosyl-alanyl-phenylalanyl-glycine
CAS78700-74-0
Molecular FormulaC23H28N4O6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C23H28N4O6/c1-14(26-22(32)18(24)11-16-7-9-17(28)10-8-16)21(31)27-19(23(33)25-13-20(29)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)/t14-,18-,19-/m0/s1
InChIKeyCWPDVLMKCHLLPS-JVPBZIDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosyl-alanyl-phenylalanyl-glycine (CAS 78700-74-0): N-terminal Tetrapeptide of the Amphibian Opioid Dermorphin


Tyrosyl-alanyl-phenylalanyl-glycine (Tyr-Ala-Phe-Gly, YAFG) is the N-terminal tetrapeptide fragment of the highly potent mu-opioid heptapeptide dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) [1]. Classified under opioid oligopeptides, this compound contains the pharmacologically critical 'message domain' of dermorphin but terminates as a free acid rather than the extended C-terminal amide [2]. It is noted to possess intrinsic opioid activity, serving both as a structural analog and, critically, as a primary stable metabolite in mammalian systems [1][3].

Why Tyrosyl-alanyl-phenylalanyl-glycine Cannot Be Replaced by Generic Dermorphin Fragments or Enkephalin Analogs


Substitution of this specific sequence with generic dermorphin fragments or common enkephalin analogs fails due to steep and non-linear structure-activity relationships centered on stereochemistry at position 2 and C-terminal functionality. The replacement of D-Ala2 with L-Ala (as in the target compound) causes a catastrophic 5,000-fold loss in receptor binding potency compared to the full dermorphin sequence [1]. Similarly, the absence of the C-terminal amide group, replaced by a free carboxyl in this compound, significantly diminishes binding affinity [2]. These structural modifications drastically alter bioactivity and metabolic stability, directly impacting its specific utility as a biomarker standard or pharmacological probe, which cannot be replicated by other in-class peptides [3].

Head-to-Head Quantitative Evidence for Tyrosyl-alanyl-phenylalanyl-glycine Selection vs. Dermorphin and Its Analogs


>5,000-Fold Loss in Receptor Binding Affinity by L-Ala2 Substitution Differentiates Target from Dermorphin

The stereochemical configuration at position 2 is the primary determinant of opioid receptor binding for dermorphin-related tetrapeptides. The replacement of D-Ala2 with L-Ala (resulting in the target sequence Tyr-L-Ala-Phe-Gly) leads to a deleterious effect, making the analog 1/5000th as potent as dermorphin in displacing bound tritiated dermorphin from rat brain receptors [1]. This defines the target compound as a low-affinity probe clearly distinct from high-potency D-amino acid-containing analogs.

Opioid Receptor Binding Structure-Activity Relationship Peptide Pharmacology

20-Fold Reduction in Binding Potency Highlights Critical Role of C-Terminal Extension vs. Target Tetrapeptide

Truncation of the full dermorphin heptapeptide to its N-terminal tetrapeptide amide (dermorphin-(1-4)-NH2) results in a 20-fold loss of potency in displacing [3H]dermorphin from its receptor [1]. The target compound Tyr-Ala-Phe-Gly, possessing a free C-terminal carboxyl group instead of the amide, is further deamidated, which for the parent heptapeptide alone results in a 5-fold potency reduction, underscoring a combined negative impact on receptor recognition [2].

Opioid Receptor Affinity Peptide Truncation Pharmacophore Mapping

Distinct Metabolic Fate: YAFG-OH is the Predominant Dermorphin Metabolite in Human-Relevant Models

In both human liver microsomes and an in vivo zebrafish model, the N-terminal tetrapeptide YAFG-OH (Tyr-D-Ala-Phe-Gly) was identified as the major metabolite generated from dermorphin administration, with a detected exact mass of m/z 457.2085 [1]. This metabolite was the most abundant and consistently observed product, distinguishing it from all other minor metabolic byproducts and making it the recommended primary target analyte for detecting dermorphin misuse [1].

Drug Metabolism Doping Control Biomarker Identification

High-Value Application Scenarios for Tyrosyl-alanyl-phenylalanyl-glycine in Research and Forensic Settings


Critical Negative Control for Mu-Opioid Receptor (MOR) Pharmacological Studies

The >5,000-fold reduction in binding affinity compared to dermorphin directly established in Section 3 makes this compound an essential negative control in MOR binding assays and functional studies. It allows researchers to confirm that observed biological effects are specifically attributable to the D-Ala2 configuration and full peptide sequence, eliminating false positives from cross-reactivity [1].

Certified Reference Standard for Dermorphin Metabolite Identification in Doping Control

As the predominant and commercially available dermorphin metabolite YAFG-OH, the compound serves as the primary target analyte for LC-HRMS method development and validation in anti-doping laboratories, per the metabolic profiling evidence in Section 3 [1]. Its use ensures reliable detection of dermorphin abuse in equine and human sports.

Structural Probe for Stereochemical Effects on Peptide-Receptor Interactions

The stark activity contrast between this all-L sequence and its D-Ala2 counterpart provides a powerful system for studying how single amino acid chirality governs peptide-receptor binding kinetics, conformational sampling, and signal transduction, as evidenced by the binding data in Section 3 [1].

Quote Request

Request a Quote for Tyrosyl-alanyl-phenylalanyl-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.